molecular formula C21H24N2O3 B2555957 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 955741-44-3

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2555957
CAS No.: 955741-44-3
M. Wt: 352.434
InChI Key: UZQZDXJTPIWRHH-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a cyclohexanecarboxamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity, opioid receptor modulation, or kinase inhibition. Current safety guidelines emphasize storing this compound away from heat and ignition sources, with specific handling precautions (e.g., P210: "Keep away from heat/sparks/open flames") .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h4,7-9,12-13,16H,1-3,5-6,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQZDXJTPIWRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

1. Chemical Structure and Synthesis

The compound features a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a cyclohexanecarboxamide structure. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3 with a molecular weight of approximately 330.39 g/mol.

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the furan-2-carbonyl intermediate : This can be synthesized from furan-2-carboxylic acid using thionyl chloride.
  • Coupling with tetrahydroisoquinoline : The furan-2-carbonyl chloride is reacted with tetrahydroisoquinoline in the presence of a base like triethylamine.
  • Final cyclization to form cyclohexanecarboxamide : This step involves the introduction of the cyclohexanecarboxamide group through acylation reactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes involved in disease pathways. The structural motifs suggest possible interactions with proteases and kinases.
  • Receptor Binding : Its unique structure may allow it to bind to specific receptors, modulating their activity and influencing cellular pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Treatment : Isoquinoline derivatives are often studied for their antitumor properties.
  • Neuroprotection : Compounds with similar structures have been investigated for neuroprotective effects, potentially useful in neurodegenerative diseases.

3. Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated that furan derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes.
Study BIdentified tetrahydroisoquinoline derivatives as potential leads for antitumor agents through cell line assays showing reduced proliferation.
Study CInvestigated the neuroprotective effects of similar compounds against oxidative stress in neuronal cells.

4. Conclusion

This compound represents a promising candidate for further pharmacological studies due to its unique structural features and potential biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

5. Future Directions

Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.
  • Structural Modifications : To enhance potency and selectivity against specific biological targets.
  • Mechanistic Studies : To clarify the interactions at the molecular level with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Target Compound
  • Core structure: 1,2,3,4-Tetrahydroisoquinoline.
  • Substituents :
    • Position 2: Furan-2-carbonyl.
    • Position 7: Cyclohexanecarboxamide.
  • Key features : The furan oxygen and amide groups enhance polarity, while the cyclohexane moiety contributes to hydrophobicity.
Compound 2k (N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide)
  • Core structure: Quinoline-piperazine hybrid.
  • Substituents: 4,4-Difluorocyclohexanecarboxamide. Chloroquinoline and piperazine groups.
  • Key features: The quinoline-piperazine motif is common in antimalarial (e.g., chloroquine analogs) and antipsychotic agents. The difluoro substitution on cyclohexane may alter metabolic stability compared to the non-fluorinated cyclohexane in the target compound .
Compound V004-7155 (5-({[2-(cyclopentanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}methyl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide)
  • Core structure: 1,2,3,4-Tetrahydroisoquinoline.
  • Substituents :
    • Position 2: Cyclopentanecarbonyl (vs. furan-2-carbonyl in the target).
    • Position 7: Ether-linked furan-2-carboxamide with tetrahydrofuran (oxolan) methyl group.
  • Key features : The ether linkage and oxolan group increase hydrophilicity, while cyclopentanecarbonyl may reduce steric hindrance compared to furan-2-carbonyl .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 2k Compound V004-7155
Molecular Weight ~400–450 (estimated) 526.23 ~550–600 (estimated)
Key Functional Groups Furan, amide, cyclohexane Quinoline, piperazine, difluorocyclohexane Cyclopentane, oxolan, ether linkage
Potential Solubility Moderate (polar furan vs. hydrophobic cyclohexane) Low (high MW, fluorinated groups) Higher (ether and oxolan enhance polarity)
Pharmacological Inference Possible CNS or kinase modulation Antimalarial/antipsychotic (quinoline-piperazine) Enzyme inhibition (furan-carboxamide linkage)

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